An In-depth Technical Guide to Cnk5SS3A5Q (Tramadol)
An In-depth Technical Guide to Cnk5SS3A5Q (Tramadol)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The identifier "Cnk5SS3A5Q" is a Unique Ingredient Identifier (UNII) for the synthetic opioid analgesic, Tramadol. This guide will henceforth refer to the substance as Tramadol.
Discovery and Origin
Tramadol is a centrally acting analgesic that was first synthesized in 1963 and commercially launched in 1977 by the German pharmaceutical company Grünenthal GmbH under the brand name Tramal.[1][2] It is considered an atypical opioid due to its dual mechanism of action, which involves both opioid and monoaminergic systems.[[“]]
Chemical Synthesis
The synthesis of Tramadol, chemically known as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, can be achieved through a multi-step process.[1][4] A common method involves the Mannich reaction, starting with the condensation of cyclohexanone, formaldehyde, and dimethylamine in the presence of hydrochloric acid and methanol to produce 2-(dimethylaminomethyl)cyclohexanone.[4] In a parallel step, 3-bromoanisole is converted to its organomagnesium compound (a Grignard reagent). This organometallic compound then reacts with the previously formed 2-(dimethylaminomethyl)cyclohexanone, followed by a reduction step, to yield Tramadol.[4] The final product is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, both of which are active and contribute to the drug's overall analgesic effect through different mechanisms.[5]
Mechanism of Action
Tramadol's analgesic properties are derived from a complex and dual mechanism of action, which is unique among opioid analgesics.[6] It combines weak agonism at the μ-opioid receptor with the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system.[5][7][6][8]
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Opioid Receptor Agonism: Tramadol itself is a weak agonist of the μ-opioid receptor (MOR).[5][8] However, its primary opioid-mediated analgesic effect is attributed to its main active metabolite, O-desmethyltramadol (M1).[7][6][8] The M1 metabolite is produced in the liver via the cytochrome P450 enzyme CYP2D6 and exhibits a significantly higher affinity for the μ-opioid receptor than the parent compound, being up to 6 times more potent in producing analgesia and having a 200-fold greater binding affinity.[5][8]
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Monoamine Reuptake Inhibition: Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][5] The two enantiomers of tramadol have distinct roles in this aspect of its mechanism:
This synergistic action on both the opioid and monoaminergic systems enhances the descending inhibitory pain pathways in the central nervous system, contributing to its overall analgesic efficacy.[5] Additionally, tramadol has been noted to have inhibitory effects on the 5-HT2C receptor, which may contribute to its effects on mood and obsessive-compulsive symptoms.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action of Tramadol.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of Tramadol can vary among individuals, partly due to genetic polymorphisms in the CYP2D6 enzyme.[5] The following tables summarize key pharmacokinetic parameters for Tramadol and its active metabolite, O-desmethyltramadol (M1).
Table 1: Pharmacokinetic Parameters of Tramadol
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 68-75% | [1][9] |
| Bioavailability (Rectal) | 77% | [2][10] |
| Protein Binding | 20% | [1] |
| Elimination Half-life (t½) | 5.7 - 9 hours | [1][2][10] |
| Time to Peak Plasma Concentration (Tmax) | 2.0 - 3.3 hours (oral, immediate release) | [10][11] |
| Metabolism | Hepatic (via CYP2D6, CYP3A4, CYP2B6) | [1][12] |
| Excretion | Primarily renal (urine) | [1][12] |
Table 2: Pharmacokinetic Parameters of O-desmethyltramadol (M1)
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | ~9 hours | [1] |
Receptor Binding Affinities
Tramadol and its M1 metabolite exhibit different binding affinities for opioid receptors.
Table 3: Opioid Receptor Binding Affinity
| Compound | Receptor | Affinity | Reference(s) |
| Tramadol | μ-opioid (MOR) | Weak; ~6000-fold less than morphine | [5][8] |
| O-desmethyltramadol (M1) | μ-opioid (MOR) | High; ~200-fold higher than tramadol | [5] |
Experimental Protocols
Quantification of Tramadol and Metabolites in Biological Matrices
A common and validated method for the quantification of Tramadol and its metabolites (such as M1) in plasma or urine is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Objective: To determine the concentration of Tramadol and O-desmethyltramadol in human plasma.
Methodology:
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Sample Preparation: A solid-phase extraction (SPE) is typically used to isolate Tramadol, M1, and their respective internal standards from human plasma samples (e.g., 0.050 ml).[11]
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Chromatographic Separation: The extracted analytes are separated using a C-18 reverse-phase HPLC column.[13] A mobile phase gradient is employed to achieve separation.
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Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection and quantification.[13] The instrument is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for Tramadol, M1, and the internal standards.[13] For example, the ion transition for Tramadol can be m/z 264.1 > 58.1.[13]
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Quantification: Standard curves are generated using samples with known concentrations of Tramadol and M1 (e.g., ranging from 4.00–640.00 ng/mL for Tramadol and 1.00–160.00 ng/mL for M1).[11] The concentration of the analytes in the unknown samples is determined by comparing their peak areas to the standard curve.[13]
In Vitro Pharmacological Assays
Enzymatic assays can be used for the sensitive quantification of Tramadol in pharmaceutical dosage forms.
Objective: To quantify Tramadol using a horseradish peroxidase-based colorimetric assay.
Methodology:
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Reaction Mixture Preparation: In a series of calibrated flasks, a buffer solution (pH 7.0), a coupling agent (e.g., 0.2% 3-methylbenzothiazoline-2-one hydrazone), 0.01 M hydrogen peroxide, and a horseradish peroxidase (HRP) enzyme extract are combined.[14][15]
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Sample Addition: Aliquots of a working solution of Tramadol are added to the reaction mixtures.[14]
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Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 25-30°C).[14]
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Spectrophotometric Measurement: The reaction of Tramadol in the presence of H2O2 and HRP with the coupling agent produces a colored complex. The absorbance of this complex is measured at its maximum wavelength (e.g., 480 nm) using a UV-VIS spectrophotometer.[15]
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Quantification: The concentration of Tramadol is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of the drug. The Beer-Lambert law is applied, with a linear relationship between absorbance and concentration typically observed in a specific range (e.g., 2-12 µg/mL).[15]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a pharmacokinetic study of Tramadol.
Interaction with Potassium Channels
While the primary mechanisms of action of Tramadol are well-established, research has also explored its effects on various ion channels. Some studies have indicated that Tramadol may interact with potassium channels. For instance, it has been suggested that Tramadol's peripheral antinociceptive effects could be mediated in part by ATP-sensitive potassium channels.[16] Another study showed that supraclinical doses of Tramadol can attenuate vasorelaxation mediated by K(ATP) channels in the rat aorta.[17] However, these interactions are not considered central to Tramadol's primary analgesic effects and are an area of ongoing research. There is no evidence to suggest a significant, direct interaction with the KCNQ5 channel as a primary mechanism of action.
Conclusion
Tramadol (UNII: Cnk5SS3A5Q) is a synthetic analgesic with a distinctive dual mechanism of action that differentiates it from traditional opioids. By acting as both a weak μ-opioid receptor agonist (primarily through its active metabolite, M1) and an inhibitor of serotonin and norepinephrine reuptake, it provides effective analgesia for moderate to severe pain.[1][[“]][5] Its complex pharmacology, involving stereoselective effects of its enantiomers and metabolic activation, makes it a significant compound for study in pain research and drug development. Understanding its pharmacokinetic profile and utilizing robust analytical methods for its quantification are crucial for its safe and effective clinical use.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
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- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics of tramadol and bioavailability of enteral tramadol formulations. 3rd Communication: suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of multiple doses of co‐crystal of tramadol–celecoxib: findings from a four‐way randomized open‐label phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicoa.com [academicoa.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide and potassium channels but not opioid and cannabinoid receptors mediate tramadol-induced peripheral antinociception in rat model of paw pressure withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of tramadol on vasorelaxation mediated by ATP-sensitive K+ channels in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
